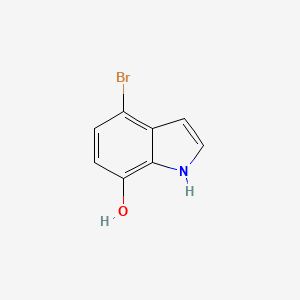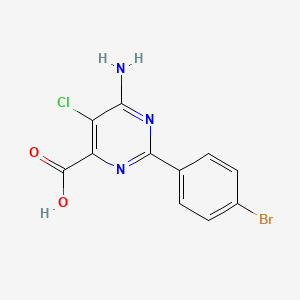![molecular formula C39H74NaO8P B1394214 Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate CAS No. 384833-24-3](/img/structure/B1394214.png)
Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate
Descripción general
Descripción
This compound is a sodium salt of a complex organic phosphate. The organic part of the molecule contains octadecanoyloxy and octadec-9-enoyl groups, which are derived from long-chain fatty acids .
Molecular Structure Analysis
The molecular structure would be expected to contain a phosphate group attached to a propyl group, which is in turn attached to two long-chain fatty acid groups. One of these is a saturated fatty acid (octadecanoyloxy) and the other is an unsaturated fatty acid (octadec-9-enoyl) .Aplicaciones Científicas De Investigación
Antimicrobial Properties in Biomedical Research
- Results/Outcomes : The compound exhibits antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. Further studies are needed to optimize its efficacy and safety .
Lipid Metabolism Research
- Results/Outcomes : The compound may modulate lipid metabolism by influencing gene expression or enzyme activity. Further mechanistic studies are necessary .
Potential Applications in Drug Delivery Systems
- Results/Outcomes : The compound may improve drug solubility, stability, or targeting efficiency in drug delivery systems .
Investigation of High Production Volume Chemicals
- Methods/Experimental Procedures : Data from existing chemical databases (e.g., OECD Existing Chemicals Database) are analyzed to evaluate toxicity, exposure levels, and environmental fate of the compound .
Exploration of Conjugated Linoleic Acids (CLAs)
- Results/Outcomes : While not a direct CLA, this compound contributes to understanding fatty acid biology and potential health implications .
Potential Use in Skin Care Formulations
- Results/Outcomes : The compound may enhance skin hydration, barrier function, or delivery of other active ingredients .
Role in Lipid-Based Drug Carriers
- Results/Outcomes : Incorporating the compound may improve drug solubility, bioavailability, and targeting to specific tissues .
Investigation of Cellular Signaling Pathways
- Results/Outcomes : The compound may modulate cell responses related to growth, differentiation, or inflammation .
Potential Applications in Agriculture
- Results/Outcomes : The compound may have applications as a biopesticide or growth enhancer for crops .
Role in Lipid Metabolism Disorders
Exploration of Biochemical Pathways Related to Cancer
- Results/Outcomes : While not directly an anticancer agent, understanding its effects on cellular processes contributes to cancer biology research .
Investigation of Lipid-Based Nanocarriers for Gene Delivery
- Results/Outcomes : Incorporating the compound may enhance gene delivery and improve the safety profile of lipid-based carriers .
Role in Membrane Biophysics Studies
- Results/Outcomes : The compound’s effects on membrane fluidity, stability, or ion transport provide insights into cellular processes .
Exploration of Lipid Signaling Pathways
- Results/Outcomes : Understanding its impact on lipid signaling contributes to broader cellular communication research .
Potential Applications in Food Science
- Results/Outcomes : The compound may improve food product quality by enhancing stability or texture .
Investigation of Lipid-Based Drug Interactions
- Results/Outcomes : The compound’s interactions with drug transporters or metabolic enzymes impact drug bioavailability .
Role in Biochemical Pathways Related to Neurodegenerative Diseases
Propiedades
IUPAC Name |
sodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,37H,3-17,19,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b20-18-;/t37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWIAVIWKTYOHY-HTNAYUJGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677120 | |
| Record name | Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate | |
CAS RN |
384833-24-3 | |
| Record name | Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)





![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)



![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)